molecular formula C16H15NO B14715598 Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- CAS No. 20821-95-8

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl-

Cat. No.: B14715598
CAS No.: 20821-95-8
M. Wt: 237.30 g/mol
InChI Key: BRGWIFDBLRDAAA-UHFFFAOYSA-N
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Description

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is a heterocyclic compound that contains an isoxazole ring. Isoxazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The compound’s structure includes a 4,5-dihydro isoxazole ring substituted with a 4-methylphenyl group at the 5-position and a phenyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- typically involves the cycloaddition of nitrile oxides with alkenes. One common method is the reaction of 4-methylbenzohydroxamic acid with phenylacetylene in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to generate the nitrile oxide intermediate, which then undergoes cycloaddition to form the isoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazoles.

    Reduction: Reduction reactions can convert the isoxazole ring to isoxazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) are used.

    Substitution: Reagents such as halogens (e.g., bromine) for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

    Oxidation: Formation of oxazoles.

    Reduction: Formation of isoxazolidines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- involves its interaction with various molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or activating them. Pathways involved may include inhibition of microbial enzymes or modulation of inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Isoxazole, 3-bromo-4,5-dihydro-5-(4-methylphenyl)-: Similar structure with a bromine atom at the 3-position.

    Isoxazole, 4,5-dihydro-5-(4-hydroxyphenyl)-3-phenyl-: Similar structure with a hydroxy group at the 4-position.

Uniqueness

Isoxazole, 4,5-dihydro-5-(4-methylphenyl)-3-phenyl- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both a 4-methylphenyl and a phenyl group provides distinct steric and electronic properties, making it a valuable compound for various applications .

Properties

CAS No.

20821-95-8

Molecular Formula

C16H15NO

Molecular Weight

237.30 g/mol

IUPAC Name

5-(4-methylphenyl)-3-phenyl-4,5-dihydro-1,2-oxazole

InChI

InChI=1S/C16H15NO/c1-12-7-9-14(10-8-12)16-11-15(17-18-16)13-5-3-2-4-6-13/h2-10,16H,11H2,1H3

InChI Key

BRGWIFDBLRDAAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NO2)C3=CC=CC=C3

Origin of Product

United States

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